![molecular formula C7H10N2O B1488771 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one CAS No. 1341498-76-7](/img/structure/B1488771.png)
6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one
Overview
Description
“6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one” is a chemical compound with the CAS Number: 1341498-76-7 . It has a molecular weight of 138.17 . This compound is a derivative of pyridazine, which is known for its wide range of pharmacological activities .
Molecular Structure Analysis
The InChI code for “6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one” is 1S/C7H10N2O/c1-3-6-5 (2)4-7 (10)9-8-6/h3-4,8H,1-2H3, (H,9,10) . This indicates the presence of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Scientific Research Applications
Antimicrobial Activity
This compound has been identified to exhibit antimicrobial properties. It can be used in the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens. The structural framework of pyridazinone derivatives, including this compound, has shown potential in combating microbial infections .
Antidepressant Properties
Research indicates that derivatives of pyridazinone, such as 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one, may have applications in treating depression. The compound’s interaction with various neurotransmitter systems could lead to the development of novel antidepressant medications .
Anti-Hypertensive Uses
The compound’s ability to modulate blood pressure makes it a candidate for anti-hypertensive drug development. Its mechanism of action could involve the relaxation of vascular smooth muscles or the inhibition of enzymes that contribute to hypertension .
Anticancer Research
In the field of oncology, this compound could be used to design and synthesize new anticancer agents. Its structural core can be modified to target specific cancer cell lines, potentially leading to treatments with fewer side effects .
Antiplatelet and Cardiovascular Applications
6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one may serve as a scaffold for developing antiplatelet agents. These agents can prevent blood clots and have significant implications for cardiovascular health, particularly in the prevention of heart attacks and strokes .
Antiulcer Medications
The compound’s effect on gastric secretions suggests its use in creating antiulcer drugs. By inhibiting acid production or protecting the stomach lining, it could provide relief for patients with peptic ulcer disease .
Agrochemical Potential
As an agrochemical, this compound could be utilized in the synthesis of herbicides or pesticides. Its molecular structure allows for the creation of substances that are effective in controlling weeds or pests without harming crops .
Anticonvulsant and Muscle Relaxant Activities
Studies have shown that pyridazinone derivatives exhibit anticonvulsant and muscle relaxant activities. This makes 6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one a valuable compound for the development of new treatments for epilepsy and muscle spasms .
properties
IUPAC Name |
3-ethyl-4-methyl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)4-7(10)9-8-6/h4H,3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWLRIXPJZXVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)C=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-5-methyl-2,3-dihydropyridazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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